Demethoxyeleutherin
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Overview
Description
Demethoxyeleutherin is a naturally occurring pyranonaphthoquinone compound. It is a derivative of eleutherin, which is isolated from the roots of the plant Eleutherine bulbosa. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyeleutherin involves the reduction of cyclic hemiacetals. One common method includes the use of diisobutylaluminum hydride (DIBAL) for the reduction of lactones to cyclic ethers, followed by the reduction of the lactol with boron trifluoride-diethyl ether adduct and triethylsilane . Another approach involves the Nef reaction, which is used to synthesize naturally occurring pyranonaphthoquinones, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Demethoxyeleutherin undergoes various chemical reactions, including:
Reduction: The reduction of cyclic hemiacetals to form cyclic ethers.
Oxidation: Oxidative cyclization reactions to form dihydroisocoumarins.
Substitution: Electrophilic substitution reactions involving formylation and acylation.
Common Reagents and Conditions
Reduction: Diisobutylaluminum hydride (DIBAL), boron trifluoride-diethyl ether adduct, triethylsilane.
Oxidation: Oxidative Nef reaction conditions.
Substitution: Friedel–Crafts acylation reagents and conditions.
Major Products
Reduction: Cyclic ethers.
Oxidation: Dihydroisocoumarins.
Substitution: Formylated and acylated derivatives.
Scientific Research Applications
Demethoxyeleutherin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various pyranonaphthoquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of demethoxyeleutherin involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Eleutherin: The parent compound from which demethoxyeleutherin is derived.
Isoeleutherin: Another derivative of eleutherin with similar biological activities.
Pentalongin: A related pyranonaphthoquinone compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to its analogues
Properties
CAS No. |
78591-52-3 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(1S,3R)-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C15H14O3/c1-8-7-12-13(9(2)18-8)15(17)11-6-4-3-5-10(11)14(12)16/h3-6,8-9H,7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IQCSFOBYTJBFFN-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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